molecular formula C22H26ClN3O5S B360280 N-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide CAS No. 903585-27-3

N-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide

Katalognummer: B360280
CAS-Nummer: 903585-27-3
Molekulargewicht: 480g/mol
InChI-Schlüssel: OGRBJRNRVFVPAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with the molecular formula C22H26ClN3O5S and a molecular weight of 480 g/mol. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Eigenschaften

CAS-Nummer

903585-27-3

Molekularformel

C22H26ClN3O5S

Molekulargewicht

480g/mol

IUPAC-Name

N-[3-(3-chloroanilino)-3-oxopropyl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C22H26ClN3O5S/c1-31-19-5-7-20(8-6-19)32(29,30)26-13-10-16(11-14-26)22(28)24-12-9-21(27)25-18-4-2-3-17(23)15-18/h2-8,15-16H,9-14H2,1H3,(H,24,28)(H,25,27)

InChI-Schlüssel

OGRBJRNRVFVPAX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCC(=O)NC3=CC(=CC=C3)Cl

Kanonische SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCC(=O)NC3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfonyl group: This is achieved by reacting the intermediate with a sulfonyl chloride derivative.

    Attachment of the 3-chloroanilino group: This step involves the reaction of the intermediate with 3-chloroaniline under specific conditions.

    Final coupling: The final step involves coupling the intermediate with 4-methoxyphenylsulfonyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

N-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[3-(4-chloroanilino)-3-oxopropyl]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide
  • N-[3-(3-chloroanilino)-3-oxopropyl]-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide

Uniqueness

N-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.